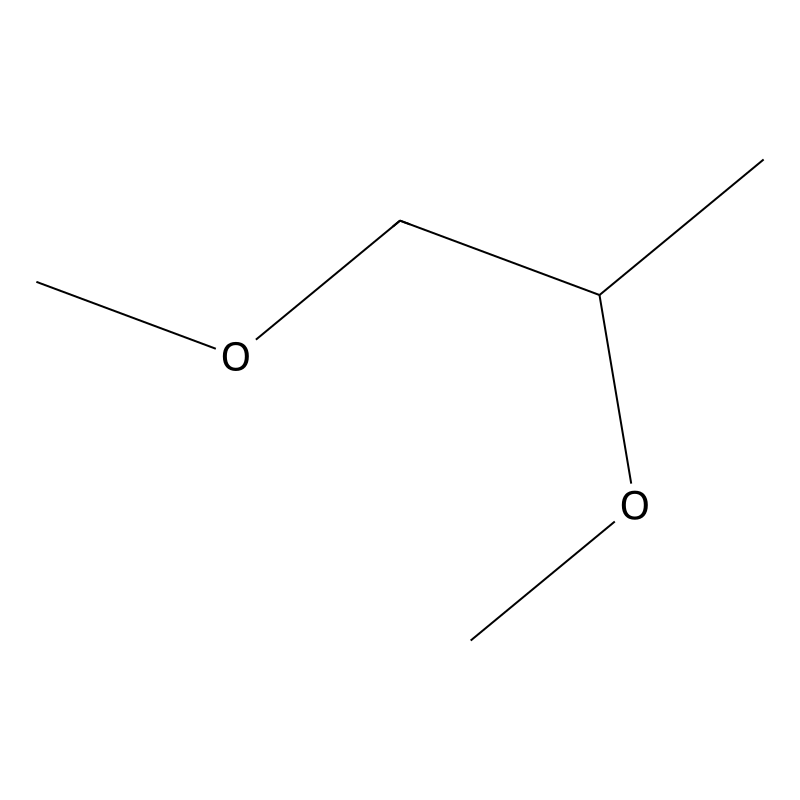

1,2-Dimethoxypropane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Physical and Chemical Properties

DMP's physical and chemical properties, such as its boiling point, density, and solubility, have been investigated using various techniques like molecular dynamics simulations. These studies aim to understand its behavior in different environments and interactions with other molecules. For instance, one study investigated the structure and dynamics of DMP in aqueous and non-aqueous solutions using simulations, providing insights into its solvation behavior [].

Membrane Interactions

DMP's ability to interact with biological membranes, such as those surrounding cells, has also been explored through theoretical studies. Researchers have used simulations to understand how DMP diffuses through these membranes, potentially providing information on its potential use as a drug delivery agent or for studying membrane dynamics [].

1,2-Dimethoxypropane is an organic compound with the molecular formula and a CAS number of 7778-85-0. It is a colorless liquid that possesses a mild, ether-like odor. This compound is classified as a simple ether, specifically derived from propylene glycol where both hydroxyl groups are substituted with methoxy groups. Its structure features two ether functional groups attached to a propane backbone, contributing to its polarity and ability to form hydrogen bonds with other molecules .

- Decomposition: Under acidic or basic conditions, it can decompose back into propylene glycol and methanol.

- Nucleophilic Substitution: The ether groups in 1,2-dimethoxypropane are susceptible to nucleophilic substitution reactions, where a nucleophile can displace one of the methoxy groups.

- Hydrolysis: In the presence of water and acid, it can react quantitatively to yield acetone and methanol, making it useful for determining water content in samples .

1,2-Dimethoxypropane can be synthesized through various methods:

- Condensation Reaction: A common synthesis route involves the condensation of propylene glycol with methanol under acidic conditions. This reaction yields 1,2-dimethoxypropane as the primary product .

- Etherification: Another approach includes the etherification of propylene glycol using methyl iodide or dimethyl sulfate in the presence of a base .

Recent studies have focused on the interaction of 1,2-dimethoxypropane with biological membranes. Simulations have been employed to understand how this compound diffuses through lipid bilayers and interacts with cellular structures. Such insights could inform its potential use in drug delivery systems or as a model compound for studying membrane dynamics.

1,2-Dimethoxypropane shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,2-Dimethoxypropane | Contains two methoxy groups; acts as a water scavenger. | |

| 2,2-Dimethoxypropane | Similar structure but has different reactivity; used in dehydration reactions. | |

| Diethyl ether | Simpler structure; more volatile; commonly used as an anesthetic. | |

| Dimethyl sulfoxide | Contains sulfur; known for its ability to penetrate biological membranes and solvate polar compounds. | |

| Propylene glycol | A diol that serves as a precursor; lacks ether functional groups compared to 1,2-dimethoxypropane. |

The distinct feature of 1,2-dimethoxypropane lies in its dual ether functionality combined with its specific reactivity patterns which differentiate it from these similar compounds. Its application as both a solvent and water scavenger further underscores its unique role in chemical processes .

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance spectroscopy of 1,2-dimethoxypropane in CDCl₃ reveals characteristic chemical shifts that enable structural confirmation [11] [12]. The methoxy protons appear as a doublet at 3.193 ppm, while the methyl protons of the propane backbone resonate at 1.334 ppm [12]. These chemical shift values are consistent with the electron-withdrawing effects of the adjacent oxygen atoms.

¹³C Nuclear Magnetic Resonance analysis provides complementary structural information, with multiple signals observed in the CDCl₃ spectrum corresponding to the five distinct carbon environments in the molecule [13] [7]. Carbon-13 chemical shift studies of dimeric model compounds have utilized γ-effect and δ-effect parameters to optimize conformational energies, achieving root-mean-square errors between calculated and observed chemical shifts of 0.12 ppm [7].

⁷Li Nuclear Magnetic Resonance studies in electrolyte applications have shown that 1,2-dimethoxypropane exhibits a chemical shift of -0.97 ppm when coordinating with lithium ions [14] [15]. This upfield shift indicates weaker solvation compared to 1,2-dimethoxyethane (-1.24 ppm), reflecting the reduced coordination ability due to steric hindrance [14] [15].

Mass Spectrometry

Electron ionization mass spectrometry of 1,2-dimethoxypropane produces a characteristic fragmentation pattern that facilitates identification [12] [16]. The molecular ion peak appears at m/z 104 with relatively low intensity (13.8%), indicating ready fragmentation under standard ionization conditions [12].

The base peak occurs at m/z 42 (100% relative intensity), corresponding to the formation of CH₃CO⁺ ions [12]. Other significant fragments include m/z 73 (65.0% intensity) from loss of a methoxy group, m/z 72 (63.5% intensity) from elimination of methanol, and m/z 31 (46.9% intensity) corresponding to CH₂OH⁺ [12]. This fragmentation pattern reflects the lability of the ether bonds and the stability of the resulting carbocation species.

Infrared Spectroscopy

Infrared spectroscopic analysis provides information about the functional groups present in 1,2-dimethoxypropane [17] [18]. The compound exhibits characteristic C-H stretching vibrations, C-O stretching bands typical of ether linkages, and C-C skeletal vibrations [17]. Matrix isolation infrared spectroscopy studies have been employed in conjunction with ab initio calculations to investigate conformational preferences [19] [20].

Thermodynamic Properties and Phase Behavior

Thermal Properties

1,2-Dimethoxypropane exhibits a normal boiling point of 369.2 K (96°C) at standard atmospheric pressure [1] [21]. The compound maintains liquid phase stability over a broad temperature range, with estimated critical properties including a critical temperature of 527.59 K and critical pressure of 3364.54 kPa [21].

Heat capacity measurements reveal temperature-dependent behavior characteristic of organic ethers [21].

The liquid heat capacity increases linearly with temperature, ranging from 210.9 J/mol·K at 275.15 K to approximately 226.4 J/mol·K at 340.15 K [21]. This positive temperature coefficient reflects increased molecular motion and conformational flexibility at elevated temperatures.

Phase Equilibrium

Vapor pressure measurements indicate that 1,2-dimethoxypropane exhibits a vapor pressure of 40 mmHg at 20°C [4] [22] [23]. The compound demonstrates typical organic liquid behavior with vapor pressure increasing exponentially with temperature according to the Clausius-Clapeyron relationship.

Thermochemical Data

Estimated thermodynamic parameters using group contribution methods include a heat of vaporization of 31.16 kJ/mol and a heat of fusion of 7.56 kJ/mol [21]. The estimated melting point is 175.57 K, indicating liquid phase stability under typical laboratory conditions [21].

Solvation Properties and Dielectric Constant

Dielectric Properties

1,2-Dimethoxypropane is characterized as a low-dielectric solvent, with dielectric constant values lower than those of 1,2-dimethoxyethane [14] [24] [25]. This reduced dielectric constant reflects the increased steric hindrance introduced by the additional methyl group, which limits the ability of the molecule to orient in response to electric fields [14] [25].

Solvation Characteristics

The solvation properties of 1,2-dimethoxypropane are significantly influenced by steric effects that reduce its coordination ability compared to less hindered ethers [14] [26] [25]. The free energy of hydration has been determined to be -16.0 ± 1.1 kJ/mol, indicating lower water solubility compared to 1,2-dimethoxyethane [27] [26]. This reduced aqueous solubility reflects the increased hydrophobic character imparted by the additional methyl substituent.

Ion Coordination Properties

In electrolyte applications, 1,2-dimethoxypropane exhibits weakened solvation power due to steric effects, promoting anion-Li⁺ interactions rather than solvent-separated ion pairs [14] [25]. This weak solvating behavior results from the methyl group creating steric hindrance that restricts access of ions to the oxygen coordination sites [14] [15].

The compound demonstrates preferential formation of contact ion pairs and aggregates in lithium salt solutions, contrasting with the solvent-separated ion pairs typically formed by less sterically hindered ethers [15] [25]. This solvation structure has been confirmed through Raman spectroscopic analysis and molecular dynamics simulations [15].

Solvent Classification

1,2-Dimethoxypropane functions as a weakly solvating electrolyte solvent, with solvation strength following the order: 1,2-dimethoxyethane > 1,2-dimethoxypropane > 1,1,2,2-tetramethoxylethane > 2-methoxy-1,3-dioxolane [15]. This classification has important implications for applications in battery electrolytes, where controlled solvation structures can improve electrode stability and cycling performance [14] [25].

XLogP3

GHS Hazard Statements

Pictograms

Flammable